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Introduction
Nelipepimut-S (also known as E75 and marketed as NeuVax™) is a peptide vaccine derived

from the human epidermal growth factor receptor 2 (HER2) protein. It is a nine-amino acid,

major histocompatibility complex (MHC) class I peptide from the extracellular domain of HER2.

[1][2] This vaccine is designed to elicit a targeted immune response against HER2-expressing

tumor cells. Administered with the immunoadjuvant granulocyte-macrophage colony-stimulating

factor (GM-CSF), Nelipepimut-S aims to stimulate a patient's immune system to recognize

and eliminate cancer cells, thereby preventing disease recurrence. This technical guide

provides an in-depth overview of the early-phase clinical trial results for Nelipepimut-S in

breast cancer, focusing on quantitative data, experimental protocols, and the underlying

immunological mechanisms.

Mechanism of Action
Nelipepimut-S functions by stimulating a specific cytotoxic T-lymphocyte (CTL) response

against HER2-expressing tumor cells.[3] The E75 peptide binds to human leukocyte antigen

(HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1] These APCs then

present the peptide to CD8+ T-cells, leading to their activation and proliferation. The activated

CTLs can then identify and destroy HER2-expressing cancer cells, including micrometastatic

foci, through cell lysis.[3] The accompanying GM-CSF acts as an adjuvant, enhancing the
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immune response by promoting the proliferation, maturation, and migration of dendritic cells,

which are potent APCs.
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Caption: Mechanism of Action of Nelipepimut-S Vaccine.

Clinical Trial Data
Phase I/II Adjuvant Trials
Early phase I/II trials evaluated the safety, immunogenicity, and efficacy of Nelipepimut-S with

GM-CSF in disease-free, node-positive and high-risk node-negative breast cancer patients.

The final analysis at a 60-month follow-up demonstrated the vaccine to be safe and capable of

stimulating an antigen-specific immune response.

Trial Phase
Patient

Population

Vaccine

Group (VG)

Control

Group (CG)
Key Findings Reference

I/II

Node-positive

& high-risk

node-

negative

breast cancer

n = 108 n = 79

5-Year DFS:

89.7% (VG)

vs. 80.2%

(CG) (P =

0.08)

I/II (Optimal

Dose)

Subgroup of

optimally

dosed

patients

n/a n/a

5-Year DFS:

94.6% in

optimally

dosed

patients (P =

0.05 vs. CG)

I/II (18-month

follow-up)

Combined

trials
n/a n/a

Recurrence

Rate: 5.6%

(VG) vs.

14.2% (CG)

(P = 0.04)

Phase III PRESENT Trial (NCT01479244)
The promising results from the phase I/II trials led to the design of the Phase III PRESENT

(Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to
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Intermediate HER2 Expression with NeuVax Treatment) trial. This was a randomized, double-

blind, placebo-controlled study. However, the trial was stopped early for futility based on an

interim analysis by the Independent Data Monitoring Committee.

Trial
Patient

Population

Interventio

n
Control

Primary

Endpoint
Outcome Reference

PRESENT

(Phase III)

758

women

with early-

stage,

node-

positive,

low-to-

intermediat

e HER2-

expressing

breast

cancer

Nelipepimu

t-S + GM-

CSF

Placebo +

GM-CSF

3-year

Disease-

Free

Survival

(DFS)

No

significant

difference

in DFS at

16 months

median

follow-up;

trial halted

for futility.

Combination and Neoadjuvant Trials
Further studies have explored Nelipepimut-S in combination with other therapies and in

different settings.
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Trial
Patient

Population
Intervention Control Key Findings Reference

Phase IIb

(NCT015700

36)

275 patients

with HER2

low-

expressing

breast cancer

Nelipepimut-

S +

Trastuzumab

+ GM-CSF

Trastuzumab

+ GM-CSF

No significant

difference in

overall DFS

(p=0.18). In

TNBC subset

(n=97), DFS

was 92.6%

vs. 71.9%

(HR=0.26,

p=0.01).

Phase II

VADIS

(NCT026365

82)

13 HLA-A2+

women with

Ductal

Carcinoma in

Situ (DCIS)

Nelipepimut-

S + GM-CSF

(n=9)

GM-CSF

alone (n=4)

Numerically

greater

increase in

NPS-specific

CTLs in the

vaccine arm

(11-fold

increase from

baseline) vs.

control (2.25-

fold), but not

statistically

significant.

Phase II

(NCT022976

98)

100 high-risk,

HER2+

breast cancer

patients

Nelipepimut-

S +

Trastuzumab

+ GM-CSF

Trastuzumab

+ GM-CSF

No significant

difference in

36-month

iDFS (79%

vs. 92%,

p=0.11) or

DRFS (90%

vs. 95%,

p=0.40).
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Experimental Protocols
Immunological Monitoring Assays
The primary method for assessing the immunogenicity of Nelipepimut-S in these trials was the

measurement of antigen-specific T-cell responses. This was primarily achieved through in vivo

delayed-type hypersensitivity (DTH) reactions and ex vivo assays such as the Enzyme-Linked

Immunospot (ELISPOT) assay and flow cytometry-based dextramer assays.

Delayed-Type Hypersensitivity (DTH) Reaction:

The DTH reaction is an in vivo measure of cell-mediated immunity. In the Nelipepimut-S trials,

patients were intradermally injected with the E75 peptide. A positive reaction, characterized by

induration and erythema at the injection site after 48-72 hours, indicates the presence of an in

vivo T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-

secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from patients are isolated and

stimulated ex vivo with the Nelipepimut-S peptide. If antigen-specific T-cells are present,

they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). The

secreted cytokines are captured by antibodies coated on a microplate membrane, and a

secondary detection antibody linked to an enzyme allows for the visualization of spots,

where each spot represents a single cytokine-producing cell.

General Protocol Outline:

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific

for the cytokine of interest (e.g., anti-IFN-γ).

Cell Plating: Patient-derived PBMCs are added to the wells.

Stimulation: Nelipepimut-S peptide is added to the wells to stimulate the T-cells. Control

wells include a negative control (no peptide) and a positive control (a mitogen like PHA).
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Incubation: Plates are incubated to allow for cytokine secretion.

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by

an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine

secretion.

Analysis: The spots are counted, and the frequency of antigen-specific T-cells is

calculated.

Flow Cytometry-Based Dextramer/Tetramer Assay:

Flow cytometry using dextramer or tetramer technology allows for the direct visualization and

quantification of antigen-specific T-cells.

Principle: MHC-peptide multimers (dextramers or tetramers) are fluorescently labeled

complexes of multiple MHC molecules, each loaded with the Nelipepimut-S peptide. These

complexes bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells.

By using fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8),

these specific T-cells can be identified and quantified within a larger population of PBMCs.

General Protocol Outline:

PBMC Isolation: PBMCs are isolated from patient blood samples.

Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies,

including the MHC-peptide dextramer/tetramer and antibodies against T-cell lineage

markers (CD3, CD8).

Washing: Unbound antibodies and reagents are washed away.

Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to

excite the fluorochromes and detectors to measure the emitted light.

Analysis: The data is analyzed to identify the percentage of CD8+ T-cells that are also

positive for the Nelipepimut-S dextramer/tetramer, representing the antigen-specific CTL
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population.

Clinical Trial Workflow
The early-phase clinical trials for Nelipepimut-S in the adjuvant setting followed a general

workflow from patient screening to long-term follow-up.
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Patient Screening
- Diagnosis of Breast Cancer

- Completion of Standard Therapy
- HLA Typing (A2/A3+)

Enrollment & Randomization

Primary Vaccination Series
(e.g., 6 monthly injections of

Nelipepimut-S + GM-CSF or Control)

Booster Inoculations
(e.g., every 6 months)

Immune & Safety Monitoring
- DTH, ELISPOT, Flow Cytometry

- Adverse Event Tracking

Long-Term Follow-Up
- Disease-Free Survival (DFS)

- Overall Survival (OS)

Data Analysis

Click to download full resolution via product page

Caption: General Workflow of Adjuvant Nelipepimut-S Clinical Trials.
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Conclusion
Early-phase clinical trials of Nelipepimut-S demonstrated that the vaccine is safe and

immunogenic, capable of inducing a HER2-specific T-cell response in patients with breast

cancer. The initial Phase I/II studies showed a promising, albeit not statistically significant,

improvement in disease-free survival, particularly in optimally dosed patients. However, the

subsequent Phase III PRESENT trial was halted due to futility, as it failed to show a significant

difference in DFS between the vaccine and control arms in the HER2 low-expressing

population.

More recent trials have explored Nelipepimut-S in combination with trastuzumab and in the

neoadjuvant setting for DCIS. While the combination with trastuzumab did not improve DFS in

the overall HER2-low population, a significant benefit was observed in the triple-negative

breast cancer subset, warranting further investigation. The VADIS trial in DCIS patients also

showed that the vaccine could induce a sustained antigen-specific T-cell response.

Despite the setback of the PRESENT trial, the data from these early-phase studies provide

valuable insights into the potential of peptide vaccines in breast cancer immunotherapy. Future

research may focus on identifying patient populations most likely to benefit, optimizing

combination strategies, and refining immunomonitoring techniques to better correlate immune

responses with clinical outcomes.
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To cite this document: BenchChem. [Nelipepimut-S in Early-Phase Breast Cancer Clinical
Trials: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678017#early-phase-clinical-trial-results-for-
nelipepimut-s-in-breast-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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